Purpurin 18

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

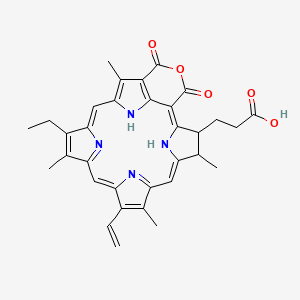

3-(17-ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(38)39)30(36-23)29-31-28(32(40)42-33(29)41)17(6)24(37-31)13-26-19(8-2)15(4)22(35-26)12-25(18)34-21/h7,11-13,16,20,36-37H,1,8-10H2,2-6H3,(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFHJWJISCAHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901099093 | |

| Record name | 10-Ethenyl-5-ethyl-1,15,16,18-tetrahydro-6,11,15,22-tetramethyl-18,20-dioxo-20H-9,12-imino-2,21-metheno-7,4:14,17-dinitrilopyrano[4,3-b]azacyclononadecine-16-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005291-44-0 | |

| Record name | 10-Ethenyl-5-ethyl-1,15,16,18-tetrahydro-6,11,15,22-tetramethyl-18,20-dioxo-20H-9,12-imino-2,21-metheno-7,4:14,17-dinitrilopyrano[4,3-b]azacyclononadecine-16-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Purpurin 18: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Promising Photosensitizer.

Introduction

Purpurin 18 is a naturally occurring chlorin, a derivative of chlorophyll (B73375) a.[1] As a second-generation photosensitizer, it has garnered significant interest in the field of photodynamic therapy (PDT) for cancer treatment. Its strong absorption in the near-infrared region of the electromagnetic spectrum allows for deeper tissue penetration of light, a critical advantage for treating solid tumors.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action in inducing cancer cell death. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a cyclic tetrapyrrole characterized by a fused anhydride (B1165640) ring system, which distinguishes it from other chlorophyll derivatives and contributes to its unique photophysical properties.[4]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₃₂N₄O₅ | [5] |

| Molecular Weight | 564.64 g/mol | [5] |

| CAS Number | 25465-77-4 | [5] |

| Appearance | Purple solid | [3] |

| Solubility | Soluble in DMSO and dimethylformamide; Insoluble in ethanol. | [6] |

Table 2: Photophysical and Photochemical Properties of this compound

| Property | Value | Solvent | Reference(s) |

| Absorption Maximum (λmax) | ~413 nm (Soret band), ~700 nm (Q band) | Toluene, Methanol (B129727) | [5][7] |

| Molar Absorptivity (ε) | 83,200 M⁻¹cm⁻¹ | Toluene (at 413 nm) | [7] |

| Fluorescence Emission Maximum (λem) | ~707 nm | Dichloromethane (B109758) | [1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.7 | [6] |

Mechanism of Action in Photodynamic Therapy

This compound's primary application is as a photosensitizer in PDT. The therapeutic effect is initiated by the absorption of light at a specific wavelength, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[2][3]

Cellular Uptake and Subcellular Localization

Upon administration, the hydrophobic nature of this compound facilitates its passive diffusion across the cell membrane.[6] It has been observed to accumulate in various organelles, with a notable preference for the mitochondria, endoplasmic reticulum, Golgi apparatus, and lysosomes. This localization is crucial for its photodynamic efficacy, as it places the photosensitizer in close proximity to vital cellular components.

Induction of Apoptosis

The photodynamic action of this compound predominantly leads to apoptotic cell death.[6] The process is initiated by the light-induced generation of ROS, which triggers a cascade of intracellular events.

The generated ROS directly damages the mitochondrial membranes, leading to the dissipation of the mitochondrial membrane potential. This damage also affects the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. The inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax and Bak lead to the formation of pores in the mitochondrial outer membrane. This permeabilization results in the release of cytochrome c into the cytoplasm.[6] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis by cleaving various cellular substrates.

Experimental Protocols

Synthesis of this compound from Chlorophyll a

The synthesis of this compound is typically achieved through the oxidation of a chlorophyll a derivative, such as methyl pheophorbide a, under basic conditions.[4]

Materials:

-

Methyl pheophorbide a

-

Diethyl ether

-

Potassium hydroxide (B78521) (KOH)

-

Silica (B1680970) gel for column chromatography

-

Methanol

-

Dichloromethane

Procedure:

-

Dissolve methyl pheophorbide a (1 g) in a mixture of pyridine (5 mL) and diethyl ether (400 mL).

-

Prepare a solution of KOH (12 g) in 1-propanol (80 mL) and add it to the methyl pheophorbide a solution.

-

Stir the reaction mixture under aeration for 3 hours.

-

After the reaction is complete, add distilled water to separate the organic layer.

-

Evaporate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a 5% methanol in dichloromethane eluent to yield pure this compound.[4]

In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Light source with appropriate wavelength and power for photoactivation

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium) and incubate for a specific period (e.g., 4-24 hours) in the dark.

-

For the phototoxicity assessment, expose the cells to light at a specific wavelength (e.g., 630-700 nm) and dose. A parallel set of plates should be kept in the dark to assess dark toxicity.

-

After light exposure, incubate the cells for a further 24-48 hours.

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound and light as described in the phototoxicity assay.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells as described previously.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound stands out as a potent second-generation photosensitizer with significant potential for application in photodynamic therapy. Its favorable photophysical properties, particularly its strong absorption in the near-infrared, and its efficient generation of singlet oxygen make it an effective agent for inducing apoptotic cell death in cancer cells. The detailed understanding of its mechanism of action, involving mitochondrial damage and caspase activation, provides a solid foundation for its further development. The experimental protocols outlined in this guide offer a practical framework for researchers to explore the full therapeutic potential of this compound and its derivatives in the ongoing fight against cancer.

References

- 1. Synthesis, Photophysical, Electrochemical, Tumor-Imaging and Phototherapeutic Properties of Purpurinimide-N-substituted Cyanine Dyes Joined with Variable Length of Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PEGylated this compound with Improved Solubility: Potent Compounds for Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Design of Purpurin-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PhotochemCAD | this compound [photochemcad.com]

Spectroscopic Properties of Purpurin 18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Purpurin 18, a chlorin-class photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT) due to its favorable spectroscopic and photophysical characteristics.[1][2] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a crucial attribute for treating solid tumors.[3][4] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for their measurement, and a visualization of its mechanism of action in PDT.

Core Spectroscopic and Photophysical Data

The efficacy of a photosensitizer is largely determined by its ability to absorb light and efficiently generate cytotoxic species. The key spectroscopic parameters for this compound are summarized below.

| Parameter | Value | Solvent | Reference(s) |

| Absorption Maximum (λmax) | 700 nm | - | [1][3] |

| 413 nm | Toluene | [5] | |

| Molar Extinction Coefficient (ε) | 83,200 M⁻¹cm⁻¹ | Toluene | [5] |

| Fluorescence Quantum Yield (Φf) | 0.08 | Toluene | [5] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.7 | - | [1] |

Experimental Protocols

Accurate and reproducible measurement of spectroscopic properties is fundamental to the evaluation of photosensitizers. The following sections detail the methodologies for key experimental procedures.

UV-Vis Absorption Spectroscopy

This protocol outlines the determination of the absorption spectrum and molar extinction coefficient of this compound.

Objective: To measure the absorbance of this compound at different wavelengths and calculate its molar extinction coefficient.

Materials:

-

This compound

-

High-purity solvent (e.g., Toluene)

-

Dual-beam UV-Vis spectrophotometer (e.g., Agilent 8453)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for the scan (e.g., 300-800 nm).

-

Baseline Correction: Fill a cuvette with the pure solvent to be used for the sample dilutions and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Starting with the most dilute solution, fill a cuvette and record the absorption spectrum. Repeat for all concentrations.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot a graph of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = ε × path length).

-

Fluorescence Quantum Yield Measurement (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Objective: To determine the efficiency of photon emission through fluorescence by this compound.

Materials:

-

This compound solution of known absorbance at the excitation wavelength

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine B in ethanol)

-

Spectrofluorometer (e.g., PTI QM-4/2003 SE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the this compound sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Absorption Spectra: Measure the absorption spectra of both the sample and standard solutions.

-

Fluorescence Spectra:

-

Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and standard absorb.

-

Record the fluorescence emission spectrum of the standard solution.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution.

-

-

Data Analysis: The fluorescence quantum yield (Φ_s) of the sample is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Singlet Oxygen Quantum Yield Determination

This protocol outlines a common method for determining the singlet oxygen quantum yield using a chemical trap.

Objective: To quantify the efficiency of this compound in generating singlet oxygen upon photoexcitation.

Materials:

-

This compound solution

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)

-

A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Methylene Blue)

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength for excitation

-

Magnetic stirrer and stir bar

-

Cuvette

Procedure:

-

Solution Preparation: Prepare solutions of the this compound sample, the reference photosensitizer, and DPBF in an appropriate solvent. The concentrations should be such that the photosensitizer has a measurable absorbance at the irradiation wavelength, and the DPBF absorbance is in a suitable range for monitoring.

-

Reaction Setup: In a cuvette, mix the this compound solution with the DPBF solution. Place the cuvette in the spectrophotometer and on a magnetic stirrer.

-

Irradiation and Monitoring:

-

Record the initial absorbance of the DPBF at its absorption maximum.

-

Irradiate the solution with the light source while continuously stirring.

-

At regular time intervals, stop the irradiation and record the absorbance of the DPBF. The absorbance will decrease as it reacts with singlet oxygen.

-

-

Reference Measurement: Repeat the experiment using the reference photosensitizer instead of this compound, keeping all other conditions (light intensity, initial DPBF concentration) identical.

-

Data Analysis:

-

Plot the change in DPBF absorbance versus time for both the sample and the reference. The slope of this plot is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield (ΦΔ_sample) is calculated using the formula:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)

Where:

-

ΦΔ_ref is the singlet oxygen quantum yield of the reference.

-

k is the rate of DPBF decomposition (slope of the absorbance vs. time plot).

-

F is the absorption correction factor, which is the fraction of light absorbed by the photosensitizer.

-

-

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of this compound in PDT is mediated by the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cellular apoptosis. The general signaling pathway is depicted below.

Caption: Photodynamic Therapy (PDT) mechanism of this compound.

Experimental Workflow for Spectroscopic Characterization

The logical flow for the comprehensive spectroscopic analysis of a photosensitizer like this compound is outlined in the following diagram.

Caption: Workflow for spectroscopic characterization of this compound.

References

- 1. jasco-global.com [jasco-global.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. OPG [opg.optica.org]

- 4. Synthesis and Design of Purpurin-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Purpurin 18 from Chlorophyll

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Purpurin 18 is a chlorophyll-derived photosensitizer with significant potential in photodynamic therapy (PDT) due to its strong absorption in the red region of the optical spectrum (around 700 nm).[1][2] Its utility in preclinical and clinical research necessitates robust and scalable synthesis methods. This document provides an in-depth technical guide on the synthesis of this compound from chlorophyll (B73375), detailing the core chemical transformations, comprehensive experimental protocols, and quantitative data compiled from key research. The guide is intended to serve as a practical resource for researchers in chemistry, medicine, and drug development.

Overview of the Chemical Transformation

The synthesis of this compound (PP18) from chlorophyll a is fundamentally an oxidative process conducted under basic conditions.[3] The transformation involves several key stages, beginning with the extraction of chlorophyll from a natural source, typically green plants or algae like Spirulina.[4][5] The chlorophyll can first be converted to methyl pheophorbide-a (MPa) through acidic treatment, which removes the central magnesium ion and the phytol (B49457) tail.[6] The core of the synthesis is the oxidative cleavage of the E-ring of the chlorin (B1196114) macrocycle in MPa, which, under the influence of a strong base and oxygen (typically from air), leads to the formation of a six-membered anhydride (B1165640) ring fused to the macrocycle, yielding this compound.[7][8] A two-step oxidation mechanism via a keto-carboxylic acid intermediate has been identified as a key part of this process.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound: A natural anthraquinone with special pharmacological activities - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 6. Synthesis and Design of Purpurin-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Purpurin 18: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18, a chlorophyll-derived photosensitive chlorin (B1196114), is a molecule of significant interest in biomedical research, particularly in the field of photodynamic therapy (PDT) for cancer treatment. Its potent photosensitizing properties, coupled with its natural origin, make it an economically viable and promising candidate for the development of novel anticancer drugs. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

It is critical to distinguish this compound from purpurin, an anthraquinone (B42736) dye (1,2,4-trihydroxyanthraquinone) found in the roots of the madder plant (Rubia tinctorum).[1][2][3] These are structurally and functionally distinct compounds. This guide focuses exclusively on this compound, the chlorophyll (B73375) derivative.

Natural Sources of this compound

This compound is a degradation product of chlorophyll and can be isolated from a wide variety of green plants, algae, and cyanobacteria. Its abundance in these sources makes it an accessible starting material for research and development. Some of the most commonly cited natural sources include:

-

Cyanobacteria: Spirulina maxima and Spirulina platensis are particularly noteworthy sources due to their high chlorophyll a content and the relative ease of their large-scale cultivation.[4][5][6]

-

Green Algae (Seaweed): Various species of green seaweed are rich in chlorophyll and serve as a viable source for this compound isolation.[4]

-

Spinach: The leaves of spinach (Spinacia oleracea) are a readily available and commonly used source for the laboratory-scale isolation of chlorophyll derivatives, including this compound.[4]

-

Other Green Plants: In principle, any green plant can be a source of chlorophyll a, the precursor to this compound.

Isolation and Purification of this compound

The isolation of this compound is typically a multi-step process that begins with the extraction of its precursor, chlorophyll a, from a natural source. The chlorophyll a is then chemically converted to this compound. The following sections detail a general experimental protocol, with specific data presented in tabular format.

General Experimental Workflow

The overall workflow for the isolation of this compound from a natural source like Spirulina can be summarized as follows:

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocol: Isolation from Spirulina maxima

This protocol is a composite of methodologies described in the scientific literature.[5][6][7]

1. Extraction of Chlorophyll a:

- Starting Material: Dried Spirulina maxima powder.

- Procedure:

- Suspend the dried Spirulina powder in acetone (B3395972) (e.g., 20 volumes relative to the weight of the powder).

- Stir the suspension at room temperature for several hours to extract the chlorophyll.

- Filter the mixture to remove the solid biomass.

- The resulting filtrate is a crude acetone extract of chlorophyll a.

2. Conversion of Chlorophyll a to this compound:

- Reagents: 6 M Sodium Hydroxide (NaOH) solution, concentrated Hydrochloric Acid (HCl).

- Procedure:

- To the crude chlorophyll a extract, add a 6 M aqueous solution of NaOH (e.g., 4 volumes relative to the weight of the initial powder).[6]

- Bubble air through the reaction mixture at room temperature for approximately 3 hours.[6] This step facilitates the oxidative cleavage to form an unstable chlorin intermediate.[7]

- After the oxidation is complete, carefully acidify the reaction mixture with concentrated HCl to a pH below 1.5.[7] This converts the unstable intermediate to this compound.

3. Purification of this compound:

- Reagents: Hexane (B92381), Chloroform, 10% aqueous NaOH, water, anhydrous sodium sulfate.

- Procedure:

- Defatting: Extract the acidic solution with a nonpolar solvent such as hexane multiple times to remove lipids and other nonpolar impurities.[7]

- Neutralization and Extraction: Neutralize the aqueous layer to a pH of approximately 3 with a 10% NaOH solution.[7]

- Extract the this compound from the neutralized aqueous solution with chloroform multiple times.[7]

- Washing and Drying: Combine the chloroform extracts and wash them with water until the pH of the aqueous layer is neutral (pH 5-6).[7] Dry the chloroform extract over anhydrous sodium sulfate.

- Concentration: Evaporate the chloroform under reduced pressure to obtain crude this compound.

- Chromatographic Purification: For higher purity, the crude product can be further purified by column chromatography on silica gel.[7]

- Crystallization: The final purified this compound can be obtained by crystallization.[7]

Quantitative Data on this compound Isolation

The yield of this compound can vary depending on the starting material and the specific reaction conditions used. The following table summarizes some reported yields.

| Starting Material | Intermediate | Product | Yield | Purity | Reference |

| Pheophytin a | - | This compound | 16-18% | Not specified | [7] |

| Pheophytin a | - | This compound | 24% | Not specified | [7] |

| Spirulina maxima | Crude Chlorophyll a extract | This compound | 0.6% (from 5g powder) | Not specified | [6] |

| Methyl pheophorbide a | - | This compound | 57% | Not specified | [6] |

| Aconite lipid concentrate | - | This compound methyl ester | 220 mg from 10g | Not specified | [6] |

| Spirulina powder (1200 kg) | Chlorophyll a (10.5 kg) | This compound | 3.9 kg | >97% | [8] |

Mechanism of Action in Photodynamic Therapy

This compound's primary application is as a photosensitizer in PDT.[9] Upon activation by light of a specific wavelength, it can induce cell death in cancerous tissues. This process involves the generation of reactive oxygen species (ROS).

Caption: Simplified mechanism of this compound in photodynamic therapy.

Conclusion

This compound is a valuable natural product with significant potential in the development of new cancer therapies. Its ready availability from natural sources like Spirulina and established, scalable isolation protocols make it an attractive molecule for further research and clinical development.[4][6][8] The methodologies outlined in this guide provide a framework for its consistent and efficient isolation, paving the way for its broader application in the scientific and medical communities.

References

- 1. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 2. Therapeutic potential of purpurin, a natural anthraquinone dye, in neuroprotection and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. RU2054944C1 - Method of purpurin-18 preparing - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound: A natural anthraquinone with special pharmacological activities - Cfm Oskar Tropitzsch GmbH [cfmot.de]

A Technical Guide to the Photophysical Characteristics of Purpurin 18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 (P18) is a second-generation photosensitizer derived from chlorophyll (B73375) a.[1][2] As a member of the chlorin (B1196114) class of photosensitizers, it possesses strong light absorption in the near-infrared (NIR) region, a critical feature for applications in photodynamic therapy (PDT).[3][4] The light in this region (650–800 nm) can penetrate deeper into biological tissues, allowing for the treatment of more deeply situated tumors.[3] P18's utility in PDT is rooted in its ability to become photoactivated and subsequently generate cytotoxic reactive oxygen species (ROS), which can induce cell death in targeted cancer cells.[3][5]

Despite its promising photochemical properties, the clinical application of this compound has been limited by its high hydrophobicity, which leads to aggregation in aqueous environments and reduces its bioavailability.[3][5] Consequently, significant research has been directed towards developing derivatives and formulations, such as PEGylation or encapsulation in nanoparticles, to enhance its solubility and therapeutic efficacy.[4][5] This guide provides an in-depth overview of the core photophysical characteristics of this compound, details the experimental protocols for their measurement, and illustrates the underlying mechanisms of its photoactivity.

Core Photophysical Properties

The efficacy of a photosensitizer is determined by its photophysical parameters, which dictate its ability to absorb light and generate cytotoxic species. The key properties of this compound are summarized below.

Data Presentation

The quantitative photophysical data for this compound are presented in the tables below. These values can vary depending on the solvent and local microenvironment.

Table 1: Absorption and Emission Properties of this compound

| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference(s) |

| Absorption Max (Soret Band) | 413 | 83,200 | Toluene | [6] |

| Absorption Max (Q-Band) | 700 | Not Specified | Not Specified | [3][4] |

Table 2: Quantum Yields of this compound

| Property | Quantum Yield (Φ) | Method | Solvent/System | Reference(s) |

| Fluorescence Quantum Yield (Φ_F) | 0.08 | Relative Method | Toluene | [6] |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.7 | Not Specified | Not Specified | [5] |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.59 (58.82%) | Not Specified | Not Specified | [3] |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.63 (62.6%) | Graphene Oxide Conjugate | Not Specified | [3] |

Mechanism of Action in Photodynamic Therapy (PDT)

The therapeutic effect of this compound in PDT is based on the light-induced generation of ROS. Upon absorption of a photon of appropriate wavelength, the photosensitizer (PS) transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). It is from this triplet state that the therapeutically relevant photochemical reactions originate.[1][3]

There are two primary mechanisms by which the excited triplet state of the photosensitizer can induce cytotoxicity:

-

Type I Reaction: The excited photosensitizer (PS*) in its triplet state can directly react with a substrate, such as a biomolecule, through electron transfer. This process forms radicals and radical ions, which then react with molecular oxygen (³O₂) to produce various ROS, including superoxide (B77818) anions and hydroxyl radicals.[1][3]

-

Type II Reaction: The excited photosensitizer (PS*) can directly transfer its energy to ground-state molecular oxygen (³O₂), which is unique in that it is a triplet in its ground state. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that is considered the primary cytotoxic species in most PDT applications.[1][3][5]

These ROS, particularly singlet oxygen, can cause oxidative damage to essential cellular components like lipids, proteins, and nucleic acids, leading to cell death through apoptosis, necrosis, or autophagy.[5][7]

Experimental Protocols

Accurate determination of photophysical properties is crucial for evaluating a photosensitizer. The following sections detail standard methodologies.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which the photosensitizer absorbs light and to calculate its molar extinction coefficient.

-

Objective: To measure the absorption spectrum of this compound.

-

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Toluene, DMSO, Methanol)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

-

Protocol:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration range where the absorbance at the maximum wavelength (λ_max) falls between 0.1 and 1.0.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the reference beam of the spectrophotometer.

-

Fill a second cuvette with the this compound sample solution and place it in the sample beam.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).[4]

-

Identify the λ_max values for the Soret and Q-bands.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the path length (1 cm).

-

Fluorescence Spectroscopy

This protocol measures the emission spectrum and is a prerequisite for determining the fluorescence quantum yield.

-

Objective: To measure the fluorescence emission spectrum of this compound.

-

Materials:

-

Fluorometer

-

This compound solution (prepared as above, with absorbance at excitation wavelength < 0.1 to avoid inner filter effects)

-

Quartz cuvettes (4-sided polished)

-

-

Protocol:

-

Prepare a dilute solution of this compound in the desired solvent.

-

Place the cuvette containing the sample in the fluorometer.

-

Set the excitation wavelength to a value where the compound absorbs light, typically one of its absorption maxima (e.g., 413 nm).

-

Scan the emission wavelengths, starting from ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering, up to the end of the expected emission range (e.g., 850 nm).

-

Record the fluorescence spectrum and identify the emission maximum (λ_em).

-

Determination of Singlet Oxygen Quantum Yield (Φ_Δ)

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen. An indirect method using a chemical probe is commonly employed.[4][8]

-

Objective: To determine Φ_Δ of this compound relative to a standard photosensitizer.

-

Materials:

-

This compound

-

Standard photosensitizer with known Φ_Δ (e.g., Methylene Blue, Rose Bengal)

-

Singlet oxygen probe (e.g., 1,3-Diphenylisobenzofuran - DPBF)

-

Solvent (e.g., DMSO, Methanol)

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength filter (e.g., LED or laser corresponding to an absorption band of the PS)

-

-

Protocol:

-

Prepare solutions of the this compound and the standard photosensitizer with matched absorbance at the irradiation wavelength.

-

Prepare a stock solution of the DPBF probe.

-

In a cuvette, mix the photosensitizer solution with an aliquot of the DPBF stock solution. The final DPBF concentration should yield an absorbance of ~1.0 at its absorption maximum (~410-415 nm).

-

Measure the initial absorbance of DPBF.

-

Irradiate the cuvette with the light source for a set period (e.g., 10-30 seconds).

-

Immediately after irradiation, record the absorbance of DPBF again. The absorbance will decrease as DPBF reacts with singlet oxygen.[5]

-

Repeat the irradiation and measurement steps for several time intervals.

-

Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this line is proportional to the rate of singlet oxygen generation.

-

Repeat the entire procedure for the standard photosensitizer.

-

Calculate the singlet oxygen quantum yield of this compound (Φ_Δ^Sample) using the following equation: Φ_Δ^Sample = Φ_Δ^Std * (k^Sample / k^Std) * (I_abs^Std / I_abs^Sample) where k is the slope from the plot, and I_abs is the amount of light absorbed by the photosensitizer (which is equal if absorbances are matched at the irradiation wavelength).

-

Standard Experimental Workflow

The characterization of a photosensitizer like this compound follows a logical progression of experiments to build a complete photophysical profile. This workflow ensures that fundamental properties are established before moving to more complex functional assays.

Conclusion

This compound exhibits favorable photophysical characteristics for use in photodynamic therapy, most notably its strong absorption in the tissue-penetrating near-infrared region and a high quantum yield of singlet oxygen generation.[3][5] These properties form the foundation of its potent photocytotoxicity. However, its practical application is hindered by poor aqueous solubility. The data and protocols presented in this guide are essential for researchers and drug developers working to overcome these limitations. By understanding and accurately measuring the core photophysical parameters, new formulations and derivatives of this compound can be rationally designed and evaluated, paving the way for more effective photodynamic agents in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Design of Purpurin-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEGylated this compound with Improved Solubility: Potent Compounds for Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PhotochemCAD | this compound [photochemcad.com]

- 7. scholars.ln.edu.hk [scholars.ln.edu.hk]

- 8. researchgate.net [researchgate.net]

Purpurin 18 Derivatives and Analogues: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Purpurin 18, a chlorophyll-derived second-generation photosensitizer, holds significant promise in the field of photodynamic therapy (PDT) for cancer. Its strong absorption in the near-infrared spectrum allows for deeper tissue penetration of light, a critical advantage for treating solid tumors. However, the inherent hydrophobicity of the parent molecule poses challenges for its clinical translation, leading to aggregation in aqueous environments and reduced bioavailability. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on strategies to overcome its limitations and enhance its therapeutic efficacy. We will delve into the synthesis of various analogues, their photophysical and biological properties, and the drug delivery systems designed to improve their performance. Detailed experimental protocols and a summary of key quantitative data are provided to aid researchers in the development of novel this compound-based cancer therapies.

Introduction to this compound

This compound is a natural chlorin, a class of photosensitizers derived from chlorophyll (B73375).[1] It can be readily isolated from natural sources such as the cyanobacterium Spirulina maxima, making it an economically viable starting material for the synthesis of new therapeutic agents.[2] The key advantages of this compound as a photosensitizer include its high singlet oxygen quantum yield and a strong absorption peak at approximately 700 nm, a wavelength that allows for deeper penetration into biological tissues compared to first-generation photosensitizers.[1][2]

Despite these favorable properties, the clinical application of this compound is hindered by its poor water solubility, which leads to aggregation at physiological pH and limits its systemic delivery and tumor-specific uptake.[1][3] To address these challenges, extensive research has focused on the chemical modification of the this compound scaffold and its formulation into advanced drug delivery systems.

Synthesis and Derivatization of this compound

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a wide range of derivatives with improved physicochemical and biological properties.[2]

Extraction and Large-Scale Synthesis of this compound

A robust and scalable process for the synthesis of this compound has been developed, starting from the isolation of chlorophyll a from readily available Spirulina powder. This process involves a refined precipitation method for chlorophyll a purification, followed by a two-step oxidation to yield this compound in kilogram quantities.[2]

Key Derivatization Strategies

Common strategies to enhance the properties of this compound include:

-

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the this compound molecule is a widely used method to increase its hydrophilicity and bioavailability. PEGylation has been shown to reduce aggregation and improve the pharmacokinetic profile of the photosensitizer.[4]

-

Formation of Purpurinimides: Modification of the anhydride (B1165640) ring of this compound to form N-alkylimides can improve the stability and photodynamic efficacy of the molecule. These derivatives often exhibit a bathochromic shift in their absorption spectra, which is beneficial for deeper tissue penetration of light.[5]

-

Salt Formation: Conversion of the carboxylic acid group to a salt, such as a sodium salt, can significantly improve the water solubility of this compound.

-

Conjugation to Targeting Moieties: To enhance tumor selectivity, this compound can be conjugated to molecules that target cancer cells, such as peptides or antibodies.

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for this compound and some of its derivatives, providing a basis for comparison of their photophysical and biological activities.

Table 1: Photophysical Properties of this compound and Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| This compound | Dichloromethane | 695-704 | Not Reported | 0.7 | [1] |

| This compound | Methanol | 700 | Not Reported | Not Reported | [6] |

| Purpurin-18-N-(N,N-dimethyl)ethyl-imide | Dichloromethane | 700.1 | Not Reported | Not Reported | [7] |

| 3-(2,2-Dimethoxyethyl)-3-devinyl-purpurin-18-N-(N-isopropylamino)-ethylimide | Dichloromethane | 703.6 | Not Reported | Not Reported | [7] |

| 3-(2,2-Dimethoxyethyl)-3-devinyl-purpurin-18-N-(imidazolyl)-propylimide | Dichloromethane | 698.8 | Not Reported | Not Reported | [7] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound and Derivatives in Cancer Cell Lines

| Compound | Cell Line | Condition | IC50 (µM) | Light Dose (J/cm²) | Reference(s) |

| This compound | 4T1 | Dark | > 4 | N/A | [3] |

| This compound | 4T1 | Light (630 nm) | < 0.5 | 3.71 | [3] |

| This compound | HeLa | Light | Not Reported | Not Reported | [3] |

| This compound | A549 | Light | Not Reported | Not Reported | [3] |

| This compound | PC-3 | Light | 0.16 | 4 | [1] |

| This compound | LNCaP | Light | 0.34 | 4 | [1] |

| PEGylated this compound (Compound 3) | HeLa | Dark | 7.95 | N/A | [1] |

| PEGylated this compound (Compound 3) | HeLa | Light | < 0.1 | 4 | [1] |

| PEGylated this compound (Compound 4) | HeLa | Light | < 0.1 | 4 | [1] |

| PEGylated this compound (Compound 3) | LNCaP | Dark | 7.20 | N/A | [1] |

| PEGylated this compound (Compound 3) | LNCaP | Light | < 0.1 | 4 | [1] |

| PEGylated this compound (Compound 4) | LNCaP | Light | < 0.1 | 4 | [1] |

Table 3: In Vivo Antitumor Efficacy of this compound Derivatives

| Compound | Animal Model | Tumor Model | Drug Dose | Light Dose | Tumor Growth Inhibition | Reference(s) |

| This compound | Balb/c mice | 4T1 subcutaneous | 0.625 mg/kg | 600 J/cm² | Significant decrease in tumor volume (60% at day 6) | [3] |

| 3-devinyl-(3-hexyloxyethyl)-purpurin-18-N-hexylimide methyl ester | Mice | Not Specified | 1.0 µmol/kg | 135 J/cm² (705 nm) | 100% tumor cure on day 30 | [5] |

Mechanism of Action: Signaling Pathways in this compound-Mediated PDT

The primary mechanism of action of this compound-based PDT is the generation of reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), upon light activation. These highly reactive species induce cellular damage, leading to cell death through apoptosis and necrosis. The subcellular localization of the photosensitizer plays a crucial role in determining the initial site of damage and the subsequent cell death pathway. This compound and its derivatives have been shown to accumulate in key organelles such as mitochondria and the endoplasmic reticulum.[1]

Damage to mitochondria can trigger the intrinsic apoptotic pathway through the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately resulting in the cleavage of cellular proteins and apoptotic cell death.

References

- 1. PEGylated this compound with Improved Solubility: Potent Compounds for Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photosensitizers related to purpurin-18-N-alkylimides: a comparative in vivo tumoricidal ability of ester versus amide functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of Novel Purpurinimides as Photosensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Localization of Purpurin 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular uptake and subcellular localization of Purpurin 18 (Pu18), a potent second-generation photosensitizer derived from chlorophyll. Understanding these fundamental processes is critical for optimizing its efficacy in photodynamic therapy (PDT) for cancer. This document details the mechanisms of cellular entry, identifies key organelle targets, presents quantitative data on its phototoxicity, and outlines the experimental protocols for its study.

Cellular Uptake Mechanisms

The cellular uptake of photosensitizers is a crucial determinant of their photodynamic efficacy. For this compound, uptake is significantly influenced by its physicochemical properties, particularly its high hydrophobicity. This characteristic can lead to aggregation in aqueous physiological environments, potentially reducing its bioavailability.[1][2]

To overcome this limitation, various strategies have been developed:

-

PEGylation: Conjugation of Pu18 with polyethylene (B3416737) glycol (PEG) spacers increases its hydrophilicity, improving solubility and bioavailability. These modified conjugates have been shown to efficiently accumulate in various human cancer cell lines.

-

Nanoparticle Formulation: Encapsulating Pu18 into delivery systems such as solid lipid nanoparticles (SLNs) or conjugating it with gold nanoparticles enhances its stability and facilitates cellular entry.[3][4] For instance, Pu18-loaded SLNs can be readily taken up by cancer cells.[3][4]

-

Endocytosis: When formulated into nanoparticles, a primary mechanism for cellular entry is endocytosis. The nanoparticles are internalized by the cell, eventually accumulating in lysosomes.[1] This pathway is a common strategy for improving the delivery of hydrophobic drugs.

The level of cellular uptake is also dependent on the cell line, the concentration of this compound, and the incubation time.[2][5]

Subcellular Localization

The efficacy of a photosensitizer is intimately linked to its subcellular localization, as the highly reactive singlet oxygen generated upon photoactivation has a very short lifetime and radius of action. Therefore, damage is confined to the immediate vicinity of the photosensitizer's location.

This compound and its derivatives have been consistently shown to accumulate in several key organelles that are critical targets for inducing cell death:

-

Mitochondria: As the powerhouse of the cell and a central regulator of apoptosis, mitochondrial localization is highly desirable for PDT.[1][5][6][7][8] Upon irradiation, Pu18 in the mitochondria can generate reactive oxygen species (ROS) that disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and ultimately, cell death.[5][7]

-

Endoplasmic Reticulum (ER): The ER is involved in protein synthesis and calcium homeostasis. Localization in the ER is considered an important target for effective PDT.[1][6][8]

-

Lysosomes: As degradative organelles, lysosomes are also common sites of accumulation for photosensitizers, particularly for nanoparticle formulations that enter the cell via endocytosis.[1][5][6][7]

-

Golgi Apparatus: Pu18 has also been observed to distribute on the Golgi apparatus.[5][7]

This multi-organellar localization contributes to the potent and multifaceted cytotoxic effects of this compound-mediated PDT.

Quantitative Data: Photocytotoxicity

The effectiveness of this compound as a photosensitizer is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit cell viability by 50%. The tables below summarize the phototoxic and dark toxicity of native this compound (Compound 1) and its derivatives in various cancer cell lines.

Table 1: Phototoxicity (IC50) of this compound and Derivatives in Human Cancer Cell Lines [1][6]

| Cell Line | Cancer Type | Compound | IC50 (µM) with Light Activation |

| HL-60 | Leukemia | This compound | 0.2 (1 J·cm⁻²) |

| 4T1 | Mouse Breast Cancer | This compound | Significant phototoxicity at 0.5 µM (3.71 J·cm⁻²) |

| HeLa | Cervical Carcinoma | This compound (1) | > 10 |

| Zn-Purpurin 18 (2) | 1.8 | ||

| PEG-Purpurin 18 (3) | 0.12 | ||

| PEG-Zn-Purpurin 18 (4) | 0.06 | ||

| MCF-7 | Breast Carcinoma | This compound (1) | 0.9 |

| Zn-Purpurin 18 (2) | 0.8 | ||

| PEG-Purpurin 18 (3) | 0.3 | ||

| PEG-Zn-Purpurin 18 (4) | 0.2 | ||

| LNCaP | Prostate Carcinoma | This compound (1) | > 10 |

| Zn-Purpurin 18 (2) | 2.0 | ||

| PEG-Purpurin 18 (3) | 0.4 | ||

| PEG-Zn-Purpurin 18 (4) | 0.2 | ||

| PC-3 | Prostate Carcinoma | This compound (1) | > 10 |

| Zn-Purpurin 18 (2) | 2.5 | ||

| PEG-Purpurin 18 (3) | 0.5 | ||

| PEG-Zn-Purpurin 18 (4) | 0.3 | ||

| MIA PaCa-2 | Pancreatic Adenocarcinoma | This compound (1) | > 10 |

| Zn-Purpurin 18 (2) | 2.3 | ||

| PEG-Purpurin 18 (3) | 0.4 | ||

| PEG-Zn-Purpurin 18 (4) | 0.2 |

Note: Light activation for compounds 1-4 was performed with a light dose of 4 J·cm⁻². IC50 values represent the concentration after 24h treatment with the compound, followed by photoactivation and a further 24h incubation.[1]

Table 2: Dark Toxicity of this compound and Derivatives [1][6]

| Cell Line | Cancer Type | Compound | IC50 (µM) without Light Activation |

| 4T1 | Mouse Breast Cancer | This compound | No toxicity up to 4 µM |

| HeLa | Cervical Carcinoma | All Compounds (1-4) | > 10 |

| MCF-7 | Breast Carcinoma | All Compounds (1-4) | > 10 |

| LNCaP | Prostate Carcinoma | All Compounds (1-4) | > 10 |

| PC-3 | Prostate Carcinoma | All Compounds (1-4) | > 10 |

| MIA PaCa-2 | Pancreatic Adenocarcinoma | All Compounds (1-4) | > 10 |

Experimental Protocols

Protocol for Determining Subcellular Localization

This protocol uses fluorescence microscopy to visualize the accumulation of this compound in specific cellular organelles.

-

Cell Seeding: Seed human cancer cells (e.g., PC-3, MCF-7) onto 35-mm glass-bottom dishes suitable for live-cell imaging at a density of 1 x 10^5 cells per dish. Allow cells to adhere for at least 16 hours under standard culture conditions (37 °C, 5% CO2).

-

Incubation with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell cultivation medium (phenol red-free) to a final concentration of 0.5 µM. Remove the old medium from the cells, wash with PBS, and add the Pu18-containing medium. Incubate for 3 to 24 hours.

-

Organelle Staining (Co-localization):

-

Mitochondria: After Pu18 incubation, add a mitochondrial probe (e.g., MitoTracker Red CMXRos at 70 nM) to the cells and incubate for an additional 10-20 minutes.

-

Endoplasmic Reticulum: Add an ER-specific dye (e.g., ER-Tracker™ Blue-White DPX at 70 nM) and incubate for 30 minutes.[9]

-

Lysosomes: Add a lysosomal probe (e.g., LysoTracker Green DND-26 at 70 nM) and incubate for 20 minutes.

-

-

Washing: After incubation with both Pu18 and the organelle tracker (B12436777), wash the cells twice with warm PBS.

-

Imaging: Exchange the washing buffer with fresh phenol (B47542) red-free medium. Immediately acquire images using an inverted fluorescence microscope equipped for live-cell imaging. Use appropriate filter sets to capture the fluorescence of this compound (red fluorescence) and the specific organelle tracker (e.g., green for lysosomes, blue for ER). Merge the captured images to determine co-localization.

Protocol for Assessing Photocytotoxicity (MTT Assay)

This protocol determines the IC50 value of this compound by measuring cell viability after PDT.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Incubation: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 10 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

-

Irradiation: After incubation, wash the cells with PBS and replace the medium with fresh medium. Irradiate the plates with a light source at an appropriate wavelength (e.g., 630-700 nm) to deliver a specific light dose (e.g., 4 J·cm⁻²).[1] Keep a parallel set of plates in the dark to measure dark toxicity.

-

Post-Irradiation Incubation: Return the plates to the incubator for an additional 24 hours.

-

MTT Assay: Add MTT solution (0.4-0.5 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490-570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.[10]

Protocol for Quantifying Apoptosis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed approximately 5 x 10^5 to 1 x 10^6 cells in culture dishes. Treat the cells with the desired concentration of this compound and incubate for 24 hours.

-

PDT Treatment: Irradiate the cells as described in the photocytotoxicity protocol.

-

Cell Harvesting: After a post-irradiation incubation period (e.g., 4-24 hours), collect both floating and adherent cells. For adherent cells, use trypsin to detach them and combine them with the supernatant.[11]

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining:

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.[11]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualized Workflows and Mechanisms

Caption: Experimental workflow for determining the subcellular localization of this compound.

References

- 1. PEGylated this compound with Improved Solubility: Potent Compounds for Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Monitoring Photosensitizer Uptake Using Two Photon Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Photodynamic Therapy Efficacy through Solid Lipid Nanoparticle of Purpurin-18-N-Propylimide Methyl Ester for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Researching | Recent Progress in Methods for Quantitative Measurement of Photosensitizer [m.researching.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Translational albumin nanocarrier caging photosensitizer for efficient cancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis Protocols | USF Health [health.usf.edu]

- 12. benchchem.com [benchchem.com]

Biocompatibility and Toxicity of Purpurin 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (B114267) 18 (Pu-18) is a chlorophyll-derived photosensitizer that has garnered significant interest in the field of photodynamic therapy (PDT) for cancer treatment.[1][2][3] Its efficacy as a photosensitizer stems from its ability to generate reactive oxygen species (ROS) upon activation with light of a specific wavelength, leading to localized cellular damage and subsequent cell death.[1][4] This technical guide provides an in-depth overview of the biocompatibility and toxicity profile of Purpurin 18, with a focus on its phototoxic effects and the underlying molecular mechanisms. The information is compiled from various in vitro and in vivo studies, offering a comprehensive resource for researchers and professionals in drug development.

Biocompatibility and Dark Toxicity

In the absence of light, this compound generally exhibits low systemic toxicity.[1] Studies on normal human dermal fibroblast (HDF) cells showed no significant cell death at concentrations up to 100 µM.[5] Similarly, in vitro studies on HeLa and A549 cell lines revealed no cytotoxicity in the absence of light.[2][6] An acute oral toxicity study in female Wistar rats, following OECD guideline 423, established an oral lethal dose greater than 2000 mg/kg body weight, classifying this compound under category 5, the lowest toxicity category.[7] The study observed no significant changes in body weight, food/water intake, hematology, or clinical biochemistry, and histopathological examination of vital organs revealed no pathological changes.[7] However, a major challenge with this compound is its hydrophobicity, which can lead to aggregation at physiological pH and limit its bioavailability.[2][3] This has led to the development of various formulations, such as PEGylated derivatives and solid lipid nanoparticles (SLNs), to improve its solubility and delivery.[2][3][8]

Phototoxicity and Mechanism of Action

The primary therapeutic effect of this compound is its phototoxicity, which is triggered by light activation. Upon illumination, this compound transitions to an excited triplet state and transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[1] These ROS induce oxidative stress, leading to cellular damage and cell death, primarily through apoptosis and, at higher concentrations, necrosis.[8][9]

Reactive Oxygen Species (ROS) Generation

The generation of ROS is a key event in the photodynamic action of this compound. Studies have shown that this compound treatment followed by light irradiation leads to a significant increase in intracellular ROS levels.[4][5] For instance, in A549 lung cancer cells, treatment with 30 µM Purpurin produced high levels of ROS.[5] This ROS production is crucial for initiating the downstream signaling cascades that result in apoptosis.

Apoptosis Induction

A substantial body of evidence indicates that this compound-mediated PDT effectively induces apoptosis in various cancer cell lines.[1][9] This programmed cell death is characterized by specific morphological and biochemical changes, including DNA fragmentation, loss of membrane phospholipid asymmetry, and activation of caspases.[9]

Flow cytometry analysis has shown that PDT with this compound leads to a significant increase in the apoptotic cell population. For example, in 4T1 breast cancer cells, treatment with 0.5 µM Pu-18 and a light dose of 0.724 J/cm² induced apoptosis in 50% of the cells.[1] In MCF-7 cells, 1 µM of a PEGylated this compound derivative triggered apoptosis in 61-68% of cells after photoactivation.[3][8]

The apoptotic pathway induced by this compound-PDT often involves the mitochondria. This compound has been shown to localize in key organelles for PDT, including the mitochondria, endoplasmic reticulum, and lysosomes.[3] Upon light activation, the generated ROS can damage the mitochondrial membrane, leading to a decrease in mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytosol.[1][4] This, in turn, activates a cascade of caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis.[5][9] Studies have shown that caspase inhibitors can prevent the nuclear features of apoptosis induced by this compound and light.[9]

Inhibition of Proliferation Pathways

Beyond inducing apoptosis, Purpurin has also been shown to inhibit cell proliferation pathways. In A549 lung cancer cells, Purpurin was found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[5] This inhibition was associated with a decrease in the expression of proliferation markers like cyclin-D1 and PCNA.[5]

Quantitative Data on this compound Toxicity

The following tables summarize the quantitative data on the phototoxicity of this compound from various studies.

Table 1: In Vitro Phototoxicity of this compound

| Cell Line | This compound Concentration (µM) | Light Dose (J/cm²) | Wavelength (nm) | Observed Effect | Reference |

| 4T1 (2D culture) | 0.5 | 3.71 | 630 | Significant phototoxicity | [1] |

| 4T1 (3D spheroids) | 4 | 25.2 | 630 | Decrease in spheroid volume | [1] |

| HeLa | Not specified | Not specified | Not specified | IC50 decreased up to 170 times with PEGylated derivatives | [8] |

| A549 | 30 | Not applicable | Not applicable | IC50 value; high ROS production | [5] |

| HL60 | Low doses | Not specified | Not specified | Apoptosis | [9] |

| HL60 | High doses | Not specified | Not specified | Necrosis | [9] |

Table 2: Apoptosis Induction by this compound-PDT

| Cell Line | This compound Concentration (µM) | Light Dose (J/cm²) | Apoptosis Rate (%) | Reference |

| 4T1 | 0.5 | 0.724 | 50 | [1] |

| MCF-7 (PEGylated Pu-18) | 1 | 4 | 61-68 | [3][8] |

| MCF-7 (Parental Pu-18) | 1 | 4 | 52 | [3][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biocompatibility and toxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours.[2][10]

-

Compound Treatment: Treat the cells with various concentrations of this compound or its formulations and incubate for a specified period (e.g., 24 hours).[2] Include untreated cells as a negative control and cells treated with a cytotoxic agent (e.g., Triton X-100) as a positive control.[10]

-

Light Irradiation (for phototoxicity): For phototoxicity studies, wash the cells with PBS to remove the compound that has not been taken up, add fresh medium, and then expose the cells to a specific light dose at a designated wavelength.[1]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: After incubation, remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.[10] Cell viability is typically expressed as a percentage of the untreated control.

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[11]

-

Protocol:

-

Cell Preparation: Induce apoptosis by treating cells with this compound followed by light irradiation. Harvest the cells by centrifugation.[12]

-

Washing: Wash the cells with cold PBS.[12]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[12][13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]

-

Intracellular ROS Detection

The generation of reactive oxygen species can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5]

-

Protocol:

-

Cell Treatment: Treat cells with this compound with or without subsequent light irradiation.

-

Probe Loading: Incubate the cells with DCFH-DA solution (typically 10-20 µM) for a specified time (e.g., 30 minutes) at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The increase in fluorescence intensity corresponds to the level of intracellular ROS.[5]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound-PDT.

Caption: Inhibition of the PI3K/AKT proliferation pathway by Purpurin.

Caption: General experimental workflow for assessing this compound phototoxicity.

Conclusion

This compound demonstrates a favorable biocompatibility profile, with low toxicity in the absence of light. Its potent phototoxic effects, mediated by ROS generation and the induction of apoptosis, make it a promising photosensitizer for photodynamic therapy. The mitochondrial-mediated apoptotic pathway is a key mechanism of its action. Further research and development, particularly in formulating this compound to enhance its bioavailability, will be crucial for its clinical translation. This guide provides a comprehensive overview of the current understanding of this compound's biocompatibility and toxicity, offering valuable information for researchers and drug development professionals in the field of oncology and photomedicine.

References

- 1. Advances in this compound Research: On Cancer Therapy [mdpi.com]

- 2. Synthesis and Design of Purpurin-18-Loaded Solid Lipid Nanoparticles for Improved Anticancer Efficiency of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylated this compound with Improved Solubility: Potent Compounds for Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodynamic treatment with this compound effectively inhibits triple negative breast cancer by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Purpurin-18 in combination with light leads to apoptosis or necrosis in HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy | MDPI [mdpi.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Annexin V Staining Protocol [bdbiosciences.com]

Methodological & Application

Purpurin 18 Photodynamic Therapy: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurin (B114267) 18 (Pu-18), a chlorophyll-derived second-generation photosensitizer, is a promising agent for photodynamic therapy (PDT) in oncology. Its strong absorption in the red region of the spectrum (around 700 nm) allows for deeper tissue penetration of light, a significant advantage for treating solid tumors.[1][2] Upon activation by light of a specific wavelength, Purpurin 18 generates reactive oxygen species (ROS), primarily singlet oxygen, which induces localized cellular damage and triggers apoptotic cell death in cancerous tissues.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in PDT research, summarizing key quantitative data and outlining methodologies for its application in both in vitro and in vivo cancer models.

Mechanism of Action

Photodynamic therapy with this compound is a two-step process initiated by the systemic or local administration of the photosensitizer, followed by its activation with light. The fundamental principle lies in the generation of cytotoxic ROS.

The process can be summarized as follows:

-

Ground State (Pu-18): In the absence of light, this compound is in a low-energy ground state and exhibits no significant cytotoxicity.[5]

-

Excitation (Pu-18*): When illuminated with light of an appropriate wavelength (typically 630-700 nm), this compound absorbs a photon and transitions to an excited singlet state.[2][3]

-

Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived excited triplet state.

-

Energy Transfer and ROS Generation: The triplet-state this compound can then react with molecular oxygen in the surrounding tissue via two pathways:

-

Type I Reaction: It can transfer an electron to a substrate, forming a radical anion that subsequently reacts with oxygen to produce superoxide (B77818) anions, hydroxyl radicals, and other ROS.

-

Type II Reaction: It can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6] This is considered the predominant mechanism in this compound PDT.

-

-

Oxidative Stress and Cell Death: The generated ROS, particularly singlet oxygen, are highly cytotoxic. They rapidly react with and damage cellular components such as lipids, proteins, and nucleic acids. This leads to oxidative stress, disruption of the mitochondrial membrane potential, and ultimately, the induction of apoptosis.[4][7] In some cases, at higher concentrations of this compound and light, necrosis can also occur.[5]

Data Presentation

In Vitro Phototoxicity of this compound and its Derivatives

The phototoxic efficacy of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines following light activation. The tables below summarize reported IC50 values.

Table 1: Phototoxicity (IC50) of Unmodified this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µM) | Light Wavelength (nm) | Light Dose (J/cm²) | IC50 (µM) |